Cobalt(2+);diborate
Description
Chemical Identity and Nomenclature
Cobalt(II) diborate, systematically designated as cobalt(2+);diborate according to International Union of Pure and Applied Chemistry nomenclature conventions, possesses the molecular formula B₂Co₃O₆. This inorganic compound consists of cobalt ions in the +2 oxidation state coordinated with diborate anions, forming a three-dimensional crystalline network structure. The compound exhibits a molecular weight of 294.42 grams per mole, as determined through computational methods utilizing advanced chemical databases.
The Chemical Abstracts Service registry number for this compound is 37367-90-1, providing a unique identifier for chemical databases and literature searches. Alternative nomenclature includes the descriptor "this compound" as recognized by major chemical databases, though variations in naming conventions may appear across different scientific publications depending on the specific structural interpretation and coordination environment.
Table 1: Fundamental Chemical Properties of Cobalt(II) Diborate
The structural complexity of cobalt(II) diborate arises from the coordination environment of the cobalt centers, which typically adopt octahedral or tetrahedral geometries depending on the specific synthesis conditions and crystalline polymorph. The diborate anions contribute to the overall framework stability through their ability to form extended networks via boron-oxygen bonds, creating a robust three-dimensional structure that imparts unique properties to the material.
Historical Context in Inorganic Chemistry
The development of cobalt(II) diborate as a distinct chemical entity must be understood within the broader historical context of cobalt chemistry and coordination compound discovery. Cobalt itself was first isolated and identified as a distinct element by Swedish chemist Georg Brandt around 1735, making it the first metal discovered since ancient times. Brandt demonstrated that cobalt compounds were responsible for the blue coloration in glass, a property that had been previously attributed to bismuth.
The historical understanding of coordination compounds, including metal borates, evolved significantly during the late 18th and early 19th centuries. Early chemists struggled to comprehend the nature of what were termed "double salts," which included various metal-anion combinations in fixed ratios that could not be explained by simple valence theories. These compounds, such as aluminum fluoride-potassium fluoride combinations and various metal chloride-cesium chloride adducts, challenged existing chemical understanding because valence and coordination number were incorrectly assumed to be identical.
The systematic study of cobalt borate compounds emerged as part of the broader investigation into metal oxide and mixed-anion systems during the 20th century. The development of X-ray crystallography provided crucial tools for understanding the three-dimensional structures of these materials. This analytical technique, governed by Bragg's Law and based on the principle of constructive interference of scattered X-rays, enabled researchers to determine precise atomic arrangements within crystalline cobalt borate compounds.
The recognition of cobalt(II) diborate as a distinct compound with specific stoichiometry and properties represents part of the systematic exploration of metal borate chemistry that accelerated during the latter half of the 20th century. This period saw significant advances in synthetic methodologies and characterization techniques that facilitated the preparation and study of previously unknown or poorly characterized inorganic materials.
Relevance in Materials Science and Catalysis
Cobalt(II) diborate has emerged as a compound of significant interest in materials science applications, particularly due to its exceptional resistance to oxidation and corrosion. Studies have demonstrated that cobalt boride materials, including diborate variants, exhibit extraordinary resistance to oxidation, a chemical property that makes them valuable for protective coating applications. These materials can significantly increase the lifespan of metal components when applied as surface treatments, imparting enhanced corrosion resistance and wear protection.
The catalytic applications of cobalt(II) diborate and related cobalt borate materials have gained considerable attention in the context of renewable energy technologies. Research has identified cobalt borate compounds as effective catalysts for hydrogen storage and fuel cell applications, where their unique electronic properties and structural stability contribute to enhanced catalytic performance. Specifically, amorphous cobalt borate materials have demonstrated extraordinary catalytic activity toward oxygen evolution reactions in alkaline media, with overpotentials as low as 291 millivolts required to achieve current densities of 10 milliamperes per square centimeter.
The synthetic versatility of cobalt(II) diborate systems has been exploited in the preparation of hybrid materials that combine the beneficial properties of both cobalt borides and cobalt borates. These core-shell structures, where cobalt boride cores are coated with amorphous cobalt borate layers, represent advanced materials that outperform many documented metal-metalloid-based electrocatalysts. The preparation of such materials typically involves sodium borohydride reduction approaches that can be controlled to produce specific morphologies and compositions.
Table 2: Applications and Performance Metrics of Cobalt(II) Diborate Materials
In organic synthesis applications, cobalt borate materials have demonstrated effectiveness as hydrogenation catalysts. Research has shown that cobalt boride systems can function as highly selective catalysts for the production of primary amines through nitrile reduction reactions, often exceeding the performance of other cobalt-containing catalysts such as Raney cobalt. This selectivity makes cobalt(II) diborate and related materials valuable tools in pharmaceutical and fine chemical synthesis where precise control over reaction outcomes is essential.
The preparation methods for cobalt(II) diborate suitable for catalytic applications typically involve high-temperature synthesis routes, often conducted at temperatures around 1500 degrees Celsius. When used as catalysts, these materials are frequently prepared through reduction of cobalt salts, such as cobalt(II) nitrate, with sodium borohydride under controlled conditions. The surface area and catalytic activity of the resulting materials can be optimized by supporting the cobalt precursors on high-surface-area materials such as activated carbon prior to reduction.
Structure
2D Structure
Properties
CAS No. |
37367-90-1 |
|---|---|
Molecular Formula |
B2Co3O6 |
Molecular Weight |
294.42 g/mol |
IUPAC Name |
cobalt(2+);diborate |
InChI |
InChI=1S/2BO3.3Co/c2*2-1(3)4;;;/q2*-3;3*+2 |
InChI Key |
FJNQKAYLLNDYTJ-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Co+2].[Co+2].[Co+2] |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Co+2].[Co+2].[Co+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The structural diversity of diborates is governed by cation size and bonding interactions. Key examples include:
Hypothesis for Cobalt(2+) Diborate : Assuming Co²⁺ (ionic radius ~0.74 Å) behaves similarly to Cd²⁺ or Zn²⁺, cobalt(2+) diborate may adopt a 3D network or form coordination clusters. Smaller cations (e.g., Zn²⁺) favor diborate glass networks resembling B₂O₅⁴⁻ groups, while larger cations (e.g., Pb²⁺) distort the structure .
Preparation Methods
Synthesis with Closo-Borate Anions
A prominent method involves the reaction of cobalt(II) salts with closo-borate anions under ambient conditions. For example, Avdeeva et al. demonstrated that treating cobalt(II) acetate with [B₁₀Cl₁₀]²⁻ in acetonitrile yields the complex [Co(CH₃CN)₆][B₁₀Cl₁₀]. This approach leverages the strong Lewis acidity of cobalt(II) to coordinate with boron clusters, forming stable ionic structures.
Table 1: Solution-Phase Synthesis of Cobalt(II) Closo-Borate Complexes
| Cobalt Source | Boron Anion | Ligand | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Co(OAc)₂ | [B₁₀Cl₁₀]²⁻ | CH₃CN | CH₃CN | [Co(CH₃CN)₆][B₁₀Cl₁₀] | 85 |
| Co(NO₃)₂·6H₂O | [B₁₀H₁₀]²⁻ | DMF | DMF | [Co(DMF)₆][B₁₀H₁₀] | 78 |
| CoCl₂ | [B₁₂H₁₂]²⁻ | DMSO | DMSO | [Co(DMSO)₆][B₁₂H₁₂] | 92 |
Thermal Decomposition and Solid-State Synthesis
Pyrolysis of Precursor Complexes
Thermolysis of cobalt(II) borohydride precursors enables the formation of cobalt borides. Avdeeva et al. reported that heating [Co(H₂O)₆][B₁₀H₁₀] at 400°C under argon yields CoB nanoparticles. This solid-state approach relies on the decomposition of coordinated borate anions to generate boron-rich cobalt phases.
Table 2: Thermal Conditions for Cobalt Boride Synthesis
| Precursor Complex | Temperature (°C) | Atmosphere | Product | Crystallite Size (nm) |
|---|---|---|---|---|
| [Co(H₂O)₆][B₁₀H₁₀] | 400 | Ar | CoB | 15–20 |
| [Co(N₂H₄)₃][B₁₀H₁₀] | 450 | N₂ | Co₂B | 25–30 |
Hydrothermal and Solvothermal Techniques
Hydrothermal synthesis in aqueous or organic media enables the crystallization of cobalt borates under moderate temperatures. For instance, reacting CoCl₂ with Na₂B₄O₇ in water at 180°C for 72 hours produces Co₂B₂O₅·H₂O. This method benefits from the tunability of pH and temperature to control boron coordination modes.
Electrochemical Deposition
Electrodeposition from borate-containing electrolytes offers a route to thin-film cobalt diborate materials. Applying a potential of −1.2 V vs. Ag/AgCl to a CoSO₄ and Na₂B₄O₇ solution results in the deposition of amorphous Co–B–O films. These films exhibit catalytic activity for water oxidation, underscoring their functional potential.
Characterization and Analytical Insights
X-Ray Diffraction (XRD)
Single-crystal XRD of [Co(CH₃CN)₆][B₁₀Cl₁₀] confirmed an octahedral Co²⁺ center surrounded by acetonitrile ligands, with boron clusters as counterions. This technique remains indispensable for determining coordination geometries.
Magnetic Susceptibility Measurements
Studies on L₂Co₂ revealed a large magnetic anisotropy barrier (Ueff > 300 K), attributed to ligand field-induced splitting of cobalt’s d-orbitals. Such measurements are critical for linking synthetic methods to functional properties.
Table 3: Magnetic Properties of Selected Cobalt Borates
| Compound | Ueff (cm⁻¹) | Magnetic Blocking Temp. (K) | Coordination Geometry |
|---|---|---|---|
| L₂Co₂ | 261 | 3.5 | Square planar |
| CoB₂O₅ | 180 | 2.0 | Trigonal bipyramidal |
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